Ethyl 2-furoate
Overview
Description
Ethyl 2-furoate, also known as ethyl furan-2-carboxylate, is an organic compound with the molecular formula C7H8O3. It is a colorless to light yellow liquid with a fruity, floral odor. This compound is commonly found in various fruits and is used as a flavoring agent in the food industry .
Scientific Research Applications
Ethyl 2-furoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a flavoring agent in the food industry and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-furoate, also known as Ethyl furan-2-carboxylate , is primarily used as a flavoring and fragrance agent in various industries . The primary targets of this compound are the olfactory receptors that detect smell, contributing to the sensory experience of food and beverages.
Biochemical Pathways
This compound can be synthesized by the Fischer esterification reaction between 2-furoic acid and ethanol using acid catalysts . This compound is also a product of the oxidation of furfuryl alcohol or furfural
Result of Action
The primary result of this compound’s action is the sensory perception of a specific smell or taste. It is found in various food products like apple cider, mango wines, citrus jam, dried apricot, dried figs, prune, honey, and coconut . It imparts a sweet, earthy flavor .
Biochemical Analysis
Biochemical Properties
It is known that it is produced from Furfural by oxidation to 2-Furoic acid, followed by esterification This suggests that it may interact with enzymes involved in these processes
Molecular Mechanism
It is known to be produced from Furfural by oxidation to 2-Furoic acid, followed by esterification This suggests that it may interact with biomolecules involved in these processes, potentially leading to changes in gene expression or enzyme activity
Metabolic Pathways
It is known to be produced from Furfural by oxidation to 2-Furoic acid, followed by esterification This suggests that it may be involved in these metabolic pathways and may interact with enzymes or cofactors involved in these processes
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-furoate is typically synthesized through the esterification of 2-furoic acid with ethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid. The reaction conditions generally involve heating the mixture under reflux to facilitate the esterification process .
Industrial Production Methods: In industrial settings, this compound is produced from furfural. The process involves the oxidation of furfural to 2-furoic acid, followed by esterification with ethanol. This method is efficient and yields high purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-furoic acid.
Reduction: It can be reduced to form ethyl 2-furanmethanol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation: 2-Furoic acid.
Reduction: Ethyl 2-furanmethanol.
Substitution: Depending on the nucleophile, various substituted furan derivatives can be formed
Comparison with Similar Compounds
- Ethyl 3-furoate
- Methyl 2-furoate
- Ethyl 2-thiophenecarboxylate
Comparison: this compound is unique due to its specific ester group and furan ring structure, which confer distinct chemical and physical properties. Compared to ethyl 3-furoate, it has a different position of the ester group, leading to variations in reactivity and applications. Mthis compound, with a methyl ester group instead of an ethyl group, has slightly different physical properties and uses. Ethyl 2-thiophenecarboxylate, with a thiophene ring instead of a furan ring, exhibits different chemical behavior and applications .
Properties
IUPAC Name |
ethyl furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXSTXWKZVAVOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060640 | |
Record name | 2-Furancarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
614-99-3, 1335-40-6 | |
Record name | Ethyl 2-furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 2-furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614993 | |
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Record name | Ethyl furoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHYL 2-FUROATE | |
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Record name | 2-Furancarboxylic acid, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Furancarboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.211 | |
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Record name | Ethyl 2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 2-FUROATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1H449R92T | |
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Retrosynthesis Analysis
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